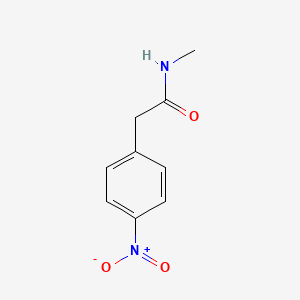

N-methyl-2-(4-nitrophenyl)acetamide

描述

Overview of N-Methyl-2-(4-nitrophenyl)acetamide within the Context of Organic Chemistry

This compound belongs to the class of aromatic compounds and is specifically a derivative of acetanilide. jcbsc.org Its molecular structure consists of a central phenyl ring substituted with a nitro group at the para position and an N-methylacetamido group. The presence of these functional groups dictates its chemical properties and reactivity.

From a synthetic standpoint, related compounds such as 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide can be synthesized through various routes. One method involves the acylation of p-nitroaniline with a chloroacetic agent, followed by a methylation reaction. google.com Another approach starts with N-methyl-4-nitroaniline, which undergoes a reaction with chloroacetyl chloride. These synthetic pathways highlight the chemical manipulations possible to create derivatives of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 121-95-9 scbt.comechemi.com |

| Molecular Formula | C9H10N2O3 scbt.comechemi.comnih.gov |

| Molecular Weight | 194.19 g/mol scbt.comechemi.com |

| Melting Point | 153-154 °C echemi.com |

| Boiling Point | 342.4 °C at 760 mmHg echemi.com |

| Density | 1.27 g/cm³ echemi.com |

| Flash Point | 160.9 °C echemi.com |

| XLogP3 | 2.1 echemi.com |

Significance of Acetamide (B32628) and Nitrophenyl Moieties in Chemical Synthesis and Biological Activity

The acetamide and nitrophenyl moieties are significant functional groups in the realms of chemical synthesis and medicinal chemistry, each contributing unique properties to the parent molecule.

Acetamide Moiety: The acetamide group (CH3CONH-) is a common structural motif in organic chemistry and pharmaceuticals. patsnap.com It is known to be a versatile functional group that can participate in various chemical reactions. archivepp.com In medicinal chemistry, the acetamide linkage is found in a wide array of biologically active compounds. nih.gov For instance, acetamide derivatives have been explored for their potential as anti-inflammatory agents, with some showing inhibitory activity against enzymes like cyclooxygenase-II (COX-II). archivepp.com The amide bond's ability to form hydrogen bonds is a key factor in its interaction with biological targets. patsnap.comchemicalbook.com

Nitrophenyl Moiety: The nitrophenyl group, particularly the 4-nitrophenyl isomer, is a strong electron-withdrawing group that significantly influences a molecule's electronic properties. mdpi.com This moiety is a common feature in many compounds with interesting biological activities. nih.govacs.org In drug discovery, the nitro group can be a double-edged sword. While it is present in numerous therapeutic agents, including antibacterial, antiparasitic, and anticancer drugs, it is also associated with potential toxicity. mdpi.comnih.govacs.org The biological activity of many nitro-containing drugs is linked to the bioreductive activation of the nitro group, a process that can be exploited in designing targeted therapies, such as hypoxia-activated prodrugs. nih.govnih.gov

Current State of Research on this compound and Structurally Related Compounds

Research on this compound itself is somewhat limited in publicly available literature. However, extensive research exists on structurally related compounds, which provides valuable insights into its potential applications and areas of investigation.

For instance, the closely related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a known intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in cancer therapy. google.comchemicalbook.com This highlights the potential of the this compound scaffold as a building block for more complex and biologically active molecules.

Furthermore, studies on other nitrophenyl acetamide derivatives have revealed a broad spectrum of biological activities. For example, various phenoxy acetamide derivatives have been investigated as potential antitubercular agents. mdpi.com Other research has explored the antibacterial potential of compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. mdpi.com Additionally, N-(substituted phenyl)acetamides are recognized as important intermediates in the synthesis of various heterocyclic compounds with potential biological applications. nih.gov

Research into compounds like N,N-bis(4-nitrophenyl)acetamide has provided detailed crystallographic data, offering insights into the three-dimensional arrangement of molecules with multiple nitrophenyl and acetamide groups. researchgate.net Similarly, studies on N-(4-methoxy-2-nitrophenyl)acetamide have detailed its synthesis and crystal structure, contributing to the fundamental understanding of how substituents on the phenyl ring affect molecular conformation. iucr.orgnih.gov

Research Gaps and Future Directions for this compound Investigations

Despite the body of research on related compounds, there are clear research gaps concerning this compound specifically. Future investigations could fruitfully explore the following areas:

Biological Screening: A comprehensive biological screening of this compound is warranted to determine its potential pharmacological activities. Given the known activities of related compounds, it would be pertinent to investigate its potential as an anticancer, antibacterial, antifungal, or anti-inflammatory agent.

Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives of this compound, with systematic modifications to the acetamide and nitrophenyl moieties, could be undertaken. Subsequent SAR studies would help in identifying the key structural features responsible for any observed biological activity and in optimizing lead compounds.

Mechanistic Studies: Should any significant biological activity be identified, further research should focus on elucidating the underlying mechanism of action. For example, if anticancer activity is observed, studies could investigate its effects on specific cellular pathways or enzymes.

Material Science Applications: Given that acetamide can be used as a plasticizer and industrial solvent, and nitrophenyl compounds can have interesting optical and electronic properties, the potential application of this compound in material science could be an unexplored avenue. wikipedia.org

Advanced Crystallographic and Spectroscopic Analysis: While basic properties are known, more in-depth crystallographic and spectroscopic studies could provide a more detailed understanding of its solid-state structure and molecular dynamics.

Structure

3D Structure

属性

IUPAC Name |

N-methyl-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTINDJIPKUJXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392045 | |

| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98245-61-5 | |

| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Methyl 2 4 Nitrophenyl Acetamide

Established Synthetic Routes for N-Methyl-2-(4-nitrophenyl)acetamide

The synthesis of this compound can be achieved through various strategic approaches, each with distinct starting materials and reaction conditions. The primary methods include direct acylation, sequential nitration and acetylation, and specific alkylation reactions for the introduction of the N-methyl group.

Direct Acylation Approaches

Direct acylation involves the reaction of an N-methylated aniline (B41778) derivative with an appropriate acylating agent. A primary example is the acylation of N-methyl-4-nitroaniline. In this method, N-methyl-4-nitroaniline is reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the final product. The reaction typically proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acylating agent.

Another relevant direct acylation approach involves reacting N-methyl-4-nitroaniline with chloroacetyl chloride. While this yields the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, it demonstrates the feasibility of acylating N-methyl-4-nitroaniline directly . General procedures for the acylation of anilines often involve dissolving the amine in a suitable solvent like dichloromethane (B109758), adding a base such as triethylamine, and then introducing the acid chloride dropwise at a reduced temperature before allowing the reaction to proceed at room temperature rsc.org.

Nitration Followed by Acetylation Strategies

This multi-step approach begins with the nitration of a simpler aromatic precursor, followed by acetylation. A common pathway starts with the nitration of N-phenylacetamide (acetanilide) using a mixture of nitric acid and sulfuric acid. jcbsc.orgresearchgate.net This electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers, with the para-product, N-(4-nitrophenyl)acetamide, being the major product due to the ortho-para directing effect and steric hindrance of the acetamido group. jcbsc.org The reaction temperature is typically kept low (under 20°C) to control the exothermic reaction and prevent dinitration. jcbsc.org The N-(4-nitrophenyl)acetamide can then be isolated and subsequently N-methylated to yield the final product.

Alternatively, aniline can first be nitrated to produce p-nitroaniline. This intermediate is then acetylated using agents like acetic anhydride to form N-(4-nitrophenyl)acetamide, which can then be methylated. The acetylation of various substituted nitroanilines, such as 4-methyl-2-nitroaniline (B134579) and 4-methoxy-2-nitroaniline, using acetic anhydride is a well-documented process, highlighting the viability of this synthetic sequence. nih.gov

Table 1: Nitration of N-phenylacetamide

| Reactant | Reagents | Key Conditions | Product | Ref |

|---|

Alkylation Reactions for N-Methylation

The final step in several synthetic routes involves the N-methylation of an acetamide (B32628) precursor. Specifically, 2-chloro-N-(4-nitrophenyl)acetamide can be methylated to produce 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. google.com A common methylating agent for this transformation is dimethyl sulfate (B86663), often used in the presence of a base. google.com This reaction introduces the methyl group onto the nitrogen atom of the amide, completing the core structure. The selection of a stable solvent system, such as dichloromethane and water, is crucial for achieving high yields (over 90%) and purity (over 98%) in this step, particularly for large-scale production. google.com

Precursor Synthesis and Derivatization

The synthesis of this compound often relies on the preparation of key intermediates, such as 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. This precursor is valuable as it can be further modified to produce the target compound or other derivatives. chemicalbook.comchemicalbook.com

Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide as an Intermediate

This important synthetic intermediate is a solid with a molecular weight of 228.63 g/mol and a melting point of 109.5-110 °C. chemicalbook.comsynthinkchemicals.com Its synthesis is a key step in multi-step routes to related pharmaceutical compounds. chemicalbook.commedchemexpress.com

Table 2: Properties of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂O₃ | chemicalbook.com |

| Molecular Weight | 228.63 g/mol | chemicalbook.com |

| CAS Number | 2653-16-9 | synthinkchemicals.com |

| Melting Point | 109.5-110 °C | chemicalbook.com |

A direct method for its preparation involves the reaction of N-methyl-4-nitroaniline with chloroacetyl chloride. The reaction is typically carried out in a biphasic system of ethyl acetate (B1210297) and water with a base like potassium hydroxide (B78521) (KOH), starting at 0°C and then warming to room temperature.

Acyl Chlorination of p-Nitroaniline and Subsequent Methylation

A novel and efficient synthetic route to 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide starts with p-nitroaniline. google.com This method avoids potentially harsh conditions associated with the preparation of N-methyl-4-nitroaniline. google.com The process involves two main steps:

Acyl Chlorination: p-Nitroaniline undergoes an acyl chlorination reaction with a chloroacetic agent (such as chloroacetyl chloride) to generate 2-chloro-N-(4-nitrophenyl)acetamide.

Methylation: The resulting intermediate is then subjected to a methylation reaction, using a methylating agent like dimethyl sulfate, to yield the final product, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. google.com

This pathway is noted for its mild reaction conditions, amenability to large-scale production, and use of readily available starting materials. google.com The yield for the methylation step is reported to be over 90% with a purity of over 98%. google.com

Optimization of Reaction Conditions for Intermediate Synthesis

The efficient synthesis of this compound often relies on the preparation of a key intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. A novel synthetic route for this intermediate has been developed to enable large-scale production while controlling costs. google.com This method starts with p-nitroaniline, a readily available raw material. google.com

The process involves two main steps:

Acyl Chlorination: p-Nitroaniline undergoes an acyl chlorination reaction with a chloroacetic agent to produce 2-chloro-N-p-nitrophenylacetamide. google.com

Methylation: The resulting compound is then subjected to a methylation reaction using dimethyl sulfate to yield the target intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. google.com

Optimization of this process has focused on the choice of solvents to improve yield and purity. The use of stable solvents like dichloromethane and water during the methylation step has proven advantageous. google.com This choice is a direct improvement over methods using ethyl acetate, which can decompose under high-temperature alkaline conditions, introducing impurities into the reaction. google.com This optimized process achieves yields exceeding 90% and a purity of over 98%, under mild, easily controllable conditions suitable for industrial application. google.com

Derivatization of this compound Analogues

The core structure of this compound serves as a scaffold for the synthesis of various analogues through derivatization.

A significant derivative, N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide (HNMA), is synthesized via a one-pot, three-component reaction. seejph.com This reaction brings together 2-naphthol, p-nitrobenzaldehyde, and N-methyl acetamide. seejph.com The synthesis has been optimized by comparing different catalytic approaches under solvent-free conditions, a key consideration in green chemistry. seejph.comseejph.com

The two primary methods employ either trichloroacetic acid (TCA) or montmorillonite (B579905) K10 clay as a catalyst. seejph.comseejph.com While both methods are effective, the TCA-catalyzed reaction provides a higher yield of the final product. seejph.com The use of montmorillonite K10 clay, however, represents an alternative eco-friendly route that also produces a good yield without generating byproducts. seejph.com

Table 1: Catalyst Comparison for HNMA Synthesis

| Catalyst | Reaction Condition | Outcome | Reference |

|---|---|---|---|

| Trichloroacetic acid (TCA) | Solvent-free | Higher product yield | seejph.com |

| Montmorillonite K10 clay | Solvent-free | Good product yield, no byproducts | seejph.com |

The synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is a multi-step process that builds upon the N-methyl-4-nitroaniline core. smolecule.comchemicalbook.com This compound is a notable intermediate used in the preparation of various biologically active molecules. smolecule.comchemicalbook.com

The general synthetic pathway involves the following key reactions: smolecule.comchemicalbook.com

Acetamide Formation (Acylation): The process begins by reacting N-methyl-4-nitroaniline with chloroacetyl chloride. This reaction is typically carried out in an organic solvent such as ethyl acetate under reflux conditions. smolecule.comchemicalbook.com

Piperazine Addition (Nucleophilic Substitution): In the second step, 4-methylpiperazine is introduced to the reaction mixture. This results in a nucleophilic substitution that forms the final product. This step is often performed in toluene (B28343) at a temperature of 30-50 °C. smolecule.comchemicalbook.com

The crude product from this synthesis is then purified, commonly through crystallization, to achieve the desired high purity. smolecule.com

Table 2: Synthesis Steps for N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

| Step | Reaction Type | Reactants | Conditions | Reference |

|---|---|---|---|---|

| 1 | Acylation | N-methyl-4-nitroaniline, Chloroacetyl chloride | Ethyl acetate, Reflux | smolecule.com, chemicalbook.com |

| 2 | Nucleophilic Substitution | Intermediate from Step 1, 4-methylpiperazine | Toluene, 30-50 °C | smolecule.com, chemicalbook.com |

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and efficient processes. ejcmpr.com In the context of this compound and its derivatives, this translates to adopting methods that reduce waste, avoid hazardous solvents, and save energy. ejcmpr.comresearchgate.net

A prime example of a green synthetic approach is the solvent-free synthesis of N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide (HNMA). seejph.comseejph.com By eliminating the need for volatile organic solvents, this method significantly reduces environmental pollution. seejph.comseejph.comejcmpr.com The use of catalysts like montmorillonite K10 clay further enhances the eco-friendly nature of the synthesis. seejph.com

Reaction Mechanisms and Kinetics of this compound Formation

The formation of N-(4-nitrophenyl)acetamide, a core component of the title compound, is achieved through the nitration of N-phenylacetamide. jcbsc.org This reaction proceeds via an electrophilic aromatic substitution mechanism. jcbsc.org The process begins with the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The acetamide group (-NH-CO-CH₃) on the benzene (B151609) ring is an ortho-para directing group, meaning it activates these positions for electrophilic attack. Due to steric hindrance from the acetamide group, the para-product, N-(4-nitrophenyl)acetamide, is the major isomer formed. jcbsc.org

The kinetics of reactions involving the aminolysis of nitrophenyl-containing compounds have been studied to understand their mechanisms. nih.gov Kinetic investigations of similar reactions, such as the aminolysis of methyl 4-nitrophenyl carbonate (MNPC), show that the reaction mechanism can be determined by analyzing the relationship between the reaction rate and the basicity of the amine nucleophile (a Brønsted-type plot). nih.gov

For the reactions of secondary alicyclic amines with MNPC, the Brønsted plot is biphasic, which is consistent with a stepwise reaction mechanism that proceeds through a zwitterionic tetrahedral intermediate (T±). nih.gov The change in the slope of the plot indicates a shift in the rate-determining step of the reaction depending on the amine's basicity. nih.gov At high basicity, the formation of the tetrahedral intermediate is rate-limiting, while at low basicity, the breakdown of this intermediate to form the final products becomes the rate-determining step. nih.gov Based on these analogous studies, the formation of this compound derivatives involving nucleophilic attack is likely to proceed through a similar stepwise mechanism involving a tetrahedral intermediate.

Advanced Spectroscopic and Crystallographic Characterization of N Methyl 2 4 Nitrophenyl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the hydrogen atoms within a molecule. For N-methyl-2-(4-nitrophenyl)acetamide, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

For the analogue N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide, the aromatic protons appear as two doublets at approximately 7.71 ppm and 7.34 ppm. rsc.org The methyl group attached to the nitrogen (N-methyl) shows a singlet at around 3.30 ppm, while the acetyl methyl group protons appear as a singlet at about 1.93 ppm. rsc.org

In the case of another analogue, N-methyl-N-(4-nitrophenyl)acetamide, the aromatic protons are observed as doublets at approximately 8.30 ppm and 7.40 ppm. rsc.org The N-methyl and acetyl methyl protons appear as singlets at 3.35 ppm and 2.01 ppm, respectively. rsc.org

| Compound | Aromatic Protons (ppm) | N-Methyl Protons (ppm) | Acetyl Protons (ppm) |

| N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide rsc.org | 7.71 (d), 7.34 (d) | 3.30 (s) | 1.93 (s) |

| N-methyl-N-(4-nitrophenyl)acetamide rsc.orgrsc.org | 8.30 (d), 7.40 (d) | 3.35 (s) | 2.03 (s), 2.01(s) |

| N-(4-Cyanophenyl)-N-methylacetamide rsc.org | 7.73 (d), 7.34 (d) | 3.31 (s) | 1.98 (s) |

| N-(4-Formylphenyl)-N-methylacetamide rsc.org | 7.94 (d), 7.38 (d) | 3.32 (s) | 1.97 (s) |

| N-(4-acetylphenyl)-N-methylacetamide rsc.org | 8.04 (d), 7.33 (d) | 3.33 (s) | 1.97 (s) |

d = doublet, s = singlet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide, the carbonyl carbon of the acetamide (B32628) group appears at approximately 170.10 ppm. rsc.org The aromatic carbons show signals in the range of 123-148 ppm. The N-methyl carbon resonates at around 37.14 ppm, and the acetyl methyl carbon is observed at approximately 22.49 ppm. rsc.org

In the spectrum of N-methyl-N-(4-nitrophenyl)acetamide, the carbonyl carbon signal is found at 170.02 ppm. rsc.org The aromatic carbons attached to the nitro group and the nitrogen atom appear at approximately 154.36 ppm and 149.78 ppm, respectively. rsc.org The other aromatic carbons are observed at 127.49 ppm and 125.17 ppm. rsc.org The N-methyl carbon signal is at 37.52 ppm, and the acetyl methyl carbon is at 22.80 ppm. rsc.org

| Compound | Carbonyl C (ppm) | Aromatic C (ppm) | N-Methyl C (ppm) | Acetyl C (ppm) |

| N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide rsc.org | 170.10 | 147.67, 129.82, 127.44, 126.87, 123.81 | 37.14 | 22.49 |

| N-methyl-N-(4-nitrophenyl)acetamide rsc.org | 170.02 | 154.36, 149.78, 127.49, 125.17 | 37.52 | 22.80 |

| N-(4-Cyanophenyl)-N-methylacetamide rsc.org | 170.03 | 148.45, 133.70, 127.68, 118.14 | 37.37 | 22.71 |

| N-(4-Formylphenyl)-N-methylacetamide rsc.org | 170.0 | 190.9, 149.7, 135.0, 131.0, 127.4 | 37.2 | 22.6 |

| N-(4-acetylphenyl)-N-methylacetamide rsc.org | 170.25 | 197.02, 148.63, 129.92, 127.08, 119.23 | 37.24 | 22.65 |

Solid-State NMR Spectroscopy for Polymorph Characterization

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and dynamics of materials in their solid form. It is particularly useful for characterizing polymorphs, which are different crystalline forms of the same compound.

Studies on the polymorphs of 4-methyl-2-nitroacetanilide, an analogue of this compound, have utilized magic-angle spinning (MAS) ¹³C, ¹⁵N, and ¹H NMR spectroscopy. nih.govresearchgate.net These studies, combined with computational modeling, have provided insights into the side-chain rotations and have been used to develop trial crystallographic structures from powder X-ray diffraction data. nih.govresearchgate.net The GIPAW (Gauge-Including Projector Augmented Wave) method has been employed for calculating NMR parameters in the crystalline state, aiding in the structural elucidation of drug substances. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups present in a compound.

The IR spectrum of N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide shows a strong absorption band for the carbonyl group (C=O) at approximately 1660 cm⁻¹. rsc.org Other significant peaks are observed for the C-N stretching and aromatic C-H bending vibrations. rsc.org

For N-(4-nitrophenyl) acetamide, a synthetic nitro compound, the FTIR spectrum is a key tool for characterization. researchgate.net In the analogue N-(4-Carbomethoxyphenyl)-N-methylacetamide, the IR spectrum displays a prominent carbonyl stretching vibration from the ester group at 1721 cm⁻¹ and the amide carbonyl at 1664 cm⁻¹. rsc.org

Raman spectroscopy has also been used to study related compounds like N-methylacetamide. chemicalbook.com

| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | Other Key Vibrations (cm⁻¹) |

| N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide rsc.org | 1660 | 1610, 1382, 1324, 1156, 1119, 1066, 859 |

| N-(4-Carbomethoxyphenyl)-N-methylacetamide rsc.org | 1721, 1664 | 1602, 1509, 1275 |

| N-(4-Cyanophenyl)-N-methylacetamide rsc.org | 1657 | 2228 (C≡N), 1601, 1508, 1380, 1359, 853 |

| N-(4-Formylphenyl)-N-methylacetamide rsc.org | 1756, 1659 | 2820, 2782 (C-H aldehyde), 1601, 1377 |

| N-(2-bromophenyl)-N-methylacetamide rsc.org | 1662 | 1485, 1374, 1304, 1142, 1086, 1018, 841, 736 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of N-(4-nitrophenyl) acetamide shows a molecular ion peak corresponding to its molecular weight. researchgate.net The fragmentation pattern often involves the loss of the nitro group (NO₂) and the acetamide side chain. youtube.com In many nitroaromatic compounds, characteristic fragment ions are observed at m/z values corresponding to the loss of NO (30 Da) and NO₂ (46 Da). youtube.com

For various analogues of this compound, GC-MS analysis reveals their respective molecular ion peaks and fragmentation patterns. For example, N-methyl-N-(4-nitrophenyl)acetamide shows a molecular ion peak at m/z = 194. rsc.org

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| N-methyl-N-(4-nitrophenyl)acetamide rsc.org | 194 | - |

| N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide rsc.org | 217 | - |

| N-(4-Carbomethoxyphenyl)-N-methylacetamide rsc.org | 207 | - |

| N-(4-Cyanophenyl)-N-methylacetamide rsc.org | 174 | - |

| N-(4-Formylphenyl)-N-methylacetamide rsc.org | 177 | - |

| N-(4-acetylphenyl)-N-methylacetamide rsc.org | 191 | - |

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecular structure. springernature.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. springernature.com The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the positions of the atoms can be determined. nih.gov

For analogues of this compound, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, single crystal X-ray diffraction has revealed a folded conformation stabilized by intramolecular hydrogen bonds. nih.gov In another example, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the crystal structure shows that the acetamide group is significantly twisted out of the phenyl plane, and the molecules are linked into chains by intermolecular hydrogen bonds. nih.gov The determination of crystal structures is crucial for understanding intermolecular interactions and packing in the solid state. nih.gov

Molecular Geometry and Conformation

In a related compound, 2-chloro-N-(4-nitrophenyl)acetamide, the molecule is not perfectly flat. researchgate.net The dihedral angle between the phenyl ring and the amide group is a key conformational parameter. For instance, in N,N-Bis(4-nitrophenyl)acetamide, the two benzene (B151609) rings are significantly twisted relative to the amide group, with dihedral angles of 39.66 (6)° and 63.04 (7)°. The two phenyl rings themselves are nearly perpendicular to each other, with a dihedral angle of 86.04 (7)°. researchgate.net

The planarity of the molecule is influenced by the substituents on the phenyl ring. In N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the four substituents lie to varying degrees out of the plane of the phenyl ring. iucr.org The methyl group is nearly in the plane, while the methoxy (B1213986) group shows a slight deviation. The nitro group is twisted by about 12 degrees, and the acetamide group is significantly more twisted, at approximately 47 degrees. iucr.org This deviation from planarity is a common feature in substituted acetanilides and is often attributed to steric hindrance between adjacent functional groups. iucr.orgnih.gov For example, in N-(4-methoxy-2-nitrophenyl)acetamide, the acetamide group is twisted by about 25° relative to the aromatic ring due to the ortho nitro group. nih.gov

In contrast, some related molecules exhibit a higher degree of planarity. For example, N-(4-hydroxy-2-nitrophenyl)acetamide is considerably more planar than its 3-nitro isomer. nih.govnih.gov This planarity is likely influenced by the formation of intramolecular hydrogen bonds. nih.gov

The conformation of these molecules can also be studied in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For flexible molecules like N-benzyl-N-(furan-2-ylmethyl)acetamide, NMR studies have revealed the presence of both E and Z isomers due to restricted rotation around the amide bond. scielo.br

Table 1: Selected Torsion Angles in this compound Analogues

| Compound | Torsion Angle | Value (°) | Reference |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | C—C—O—C (methoxy) | 3.3 (2) | iucr.org |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | Phenyl-Nitro Dihedral | 12.03 (9) | iucr.org |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | Phenyl-Acetamide Dihedral | 47.24 (6) | iucr.org |

| N-(4-methoxy-2-nitrophenyl)acetamide | C—N—C=O (acetamide) | 25.4 (5) | nih.gov |

| N-(4-methoxy-2-nitrophenyl)acetamide | Phenyl-Nitro Dihedral | -12.8 (5) | nih.gov |

| N,N-Bis(4-nitrophenyl)acetamide | Amide-Phenyl Ring 1 Dihedral | 39.66 (6) | researchgate.net |

| N,N-Bis(4-nitrophenyl)acetamide | Amide-Phenyl Ring 2 Dihedral | 63.04 (7) | researchgate.net |

| N,N-Bis(4-nitrophenyl)acetamide | Phenyl Ring 1-Phenyl Ring 2 Dihedral | 86.04 (7) | researchgate.net |

This table presents a selection of torsion angles to illustrate the non-planar nature of these molecules. The values are derived from single-crystal X-ray diffraction studies.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The way molecules of this compound and its analogues arrange themselves in the solid state is dictated by a variety of non-covalent interactions. Hydrogen bonds and π-stacking are particularly significant in determining the crystal packing.

Hydrogen Bonding: A common feature in the crystal structures of acetanilides is the formation of hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen or a nitro group oxygen as an acceptor. In the crystal structure of 2-chloro-N-(4-nitrophenyl)acetamide, molecules are linked into chains by N—H···O hydrogen bonds. researchgate.net Similarly, in 2-azido-N-(4-methylphenyl)acetamide, each of the three independent molecules in the asymmetric unit forms N—H···O hydrogen bonds with its glide-plane-related counterparts, creating zigzag chains. iucr.org

The nature of the substituents on the phenyl ring can influence the hydrogen bonding pattern. In N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, which lacks an ortho nitro group to form an intramolecular hydrogen bond, the N-H group donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, forming conventional amide catemers. nih.gov In contrast, N-(4-methoxy-2-nitrophenyl)acetamide exhibits an intramolecular N—H···O hydrogen bond between the amide proton and an oxygen atom of the ortho-nitro group. nih.goviucr.org

Polymorphism Studies of Acetamide Derivatives

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

Studies on compounds related to this compound, such as 4-methyl-2-nitroacetanilide (MNA), have revealed the existence of multiple polymorphic forms. brunel.ac.uk These polymorphs can differ in their molecular conformation and intermolecular interactions. For example, some polymorphs of o-nitroacetanilides exist in a white form characterized by intermolecular hydrogen bonding, while others adopt a yellow form with intramolecular hydrogen bonds. brunel.ac.uk The different packing arrangements and intermolecular forces in these polymorphs lead to variations in their infrared and Raman spectra. brunel.ac.uk

The crystallization conditions, such as the choice of solvent, can influence which polymorphic form is obtained. The investigation of polymorphism in acetamide derivatives is crucial for understanding their solid-state behavior and for controlling their physical properties.

Crystallographic Data Refinement and Validation

The process of determining a crystal structure from X-ray diffraction data involves several steps of refinement and validation to ensure the accuracy and reliability of the final model. After the initial structure solution, the atomic coordinates and displacement parameters are refined against the experimental diffraction data. iucr.org

Standard procedures are employed for this refinement. For instance, hydrogen atoms are often located in difference Fourier maps and then treated as riding on their parent atoms with idealized geometries. nih.govnih.gov The quality of the final refined structure is assessed using several metrics, including the R-factor (or R-value), which is a measure of the agreement between the calculated and observed structure factors. researchgate.net A low R-factor indicates a good fit of the model to the data. Other validation tools and checks are also used to assess the geometric quality of the model and to identify any potential issues.

Table 2: Representative Crystallographic Data Refinement Parameters

| Compound | R-factor | wR-factor | Data-to-parameter ratio | Reference |

| 2-Chloro-N-(4-nitrophenyl)acetamide | 0.035 | 0.101 | 10.8 | researchgate.net |

| 2-Chloro-N-(4-nitrophenyl)acetamide | 0.042 | 0.108 | - | researchgate.net |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 0.044 | 0.128 | - | nih.gov |

This table showcases typical refinement parameters from crystallographic studies of related acetamide derivatives. The R-factor and wR-factor are indicators of the quality of the crystallographic model.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring, the nitro group, and the acetamide moiety.

The UV-Vis spectrum of N-(4-nitrophenyl)acetamide, a closely related compound, shows absorption maxima at approximately 315 nm, 223 nm, and 201 nm. jcbsc.org The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. The study of solvatochromic properties provides insights into the nature of the electronic ground and excited states of the molecule and its interactions with solvent molecules.

The conformational flexibility of these molecules can also affect their UV-Vis spectra. For instance, studies on N,N-diethyl-2-[(4′-substituted) phenylthio]acetamides have shown the presence of different conformers in solution, which can be identified by their distinct carbonyl absorption bands in the infrared spectrum. lookchem.com The relative populations of these conformers can be solvent-dependent. lookchem.com

Computational Chemistry and Theoretical Investigations of N Methyl 2 4 Nitrophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. For N-methyl-2-(4-nitrophenyl)acetamide, DFT calculations are instrumental in understanding its fundamental chemical nature. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a detailed description of the molecule's electronic landscape. researchgate.netmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For molecules containing nitro aromatic groups, the HOMO-LUMO gap is influenced by the strong electron-withdrawing nature of the nitro group. In a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO gap was indicative of its chemical reactivity. nih.gov Similarly, for this compound, the presence of the 4-nitrophenyl group is expected to result in a relatively small HOMO-LUMO gap, suggesting a propensity for chemical reactions.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials.

Typically, regions of negative potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (usually colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are commonly located around hydrogen atoms. researchgate.netxisdxjxsu.asia

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro and acetamide (B32628) groups, making them prime sites for electrophilic interactions. The hydrogen atoms of the methyl and amide groups would exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net

| Color Code | Potential | Type of Attack | Likely Location on this compound |

| Red | Negative | Electrophilic | Oxygen atoms of the nitro and acetamide groups. |

| Blue | Positive | Nucleophilic | Hydrogen atoms of the methyl and amide groups. |

| Green | Neutral | - | Regions of neutral potential, such as the phenyl ring. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. wikipedia.org This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wikipedia.orguni-muenchen.de

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and thermodynamic properties.

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in different solvents, it is possible to investigate the nature and dynamics of solute-solvent interactions, such as hydrogen bonding. rsc.org A study on the related molecule N-methylacetamide in methanol (B129727) revealed that the dynamics of hydrogen bonding are significantly influenced by the solvent environment. rsc.org Similar investigations on this compound would shed light on how its structure and dynamics are affected by its surroundings.

Quantum Chemical Studies on Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental spectra, help in the precise assignment of signals to specific atoms in the molecule. researchgate.netresearchgate.net

IR (Infrared): DFT calculations can predict the vibrational frequencies of a molecule. The calculated IR spectrum, often scaled to correct for anharmonicity and other systematic errors, can be compared with the experimental FT-IR spectrum to identify and assign the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the amide and the N-O stretches of the nitro group. researchgate.netxisdxjxsu.asia

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. researchgate.net This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π*. For N-(4-nitrophenyl) acetamide, a closely related compound, the UV spectrum shows a maximum absorption peak at 315.78 nm. jcbsc.org Similar calculations for this compound would provide insights into its electronic structure and optical properties.

| Spectroscopic Technique | Predicted Parameters | Significance |

| NMR | Chemical Shifts (¹H, ¹³C) | Structural elucidation and assignment of atomic positions. researchgate.net |

| IR | Vibrational Frequencies | Identification of functional groups and their vibrational modes. xisdxjxsu.asia |

| UV-Vis | Absorption Wavelengths (λmax), Electronic Transitions | Understanding of electronic structure and optical properties. researchgate.netjcbsc.org |

Crystal Packing Analysis using Computational Methods (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Understanding how molecules pack in a crystal is crucial for predicting the physical properties of the solid state. Computational methods like Hirshfeld surface analysis and energy frameworks provide detailed insights into intermolecular interactions.

Hirshfeld Surface Analysis: This method partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing the key interactions responsible for the crystal packing. nih.govmdpi.comresearchgate.net For related acetamide structures, Hirshfeld analysis has shown that N-H···O and C-H···O hydrogen bonds, as well as other weaker interactions, play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net

Energy Frameworks: This approach calculates the interaction energies between a central molecule and its neighbors in the crystal, providing a visual representation of the crystal's energetic architecture. The frameworks illustrate the strength and nature of the intermolecular interactions, helping to explain the stability and mechanical properties of the crystal.

Computational Studies on Related Nitrophenylacetamide Compounds

Computational chemistry provides powerful tools for investigating the structural, electronic, and reactive properties of molecules, offering insights that complement experimental findings. Various nitrophenylacetamide derivatives, structurally related to this compound, have been the subject of extensive theoretical investigations using methods such as Density Functional Theory (DFT), molecular docking, and kinetic modeling. These studies help to elucidate molecular geometries, vibrational spectra, electronic charge distributions, and potential biological interactions.

Density Functional Theory (DFT) and Spectroscopic Analysis

DFT has been widely employed to analyze the properties of nitrophenylacetamide analogs. For instance, comprehensive vibrational and spectroscopic studies have been conducted on compounds like 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide. esisresearch.org In such research, the molecular structure is optimized using a specific basis set, and key parameters like bond lengths and angles are calculated. These theoretical geometries are then compared with experimental data, often obtained from X-ray diffraction, showing good agreement. researchgate.net

Vibrational frequency calculations are a cornerstone of these studies. Theoretical FT-IR and FT-Raman spectra are generated and compared against experimental spectra. esisresearch.org This comparison allows for precise assignment of vibrational modes, such as the characteristic stretches of N-H, C=O, and NO2 groups. For example, in the study of 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide, a red shift in the N-H stretching wavenumber in the experimental IR spectrum compared to the calculated value indicated a weakening of the N-H bond. esisresearch.org The presence of specific modes in the Surface-Enhanced Raman Scattering (SERS) spectrum, such as those from the CH2 and NO2 groups, can suggest the molecule's orientation with respect to a metal surface. esisresearch.org

Frontier molecular orbitals (HOMO and LUMO) are also analyzed to understand charge transfer within the molecule. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govmdpi.com Furthermore, calculations of nonlinear optical (NLO) properties, such as the first hyperpolarizability, are performed because molecules with conjugated π-electron systems are often candidates for NLO materials. researchgate.net

Table 1: Selected Theoretical and Experimental Vibrational Wavenumbers (cm⁻¹) for 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide esisresearch.org

| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | DFT (Calculated) |

| N-H Stretch | 3375 | - | 3485 |

| C=O Stretch | 1655 | 1659 | 1693 |

| NO2 Asymmetric Stretch | 1588 | 1589 | 1580 |

| NO2 Symmetric Stretch | 1345 | 1345 | 1339 |

| C-N Stretch | 1290 | 1293 | 1289 |

| NO2 Wagging | 744 | 759 | 762 |

| NO2 Rocking | - | - | 533 |

Kinetic and Mechanistic Studies

Computational methods are also used to investigate the kinetics and mechanisms of chemical reactions. The thermal decomposition of N-substituted diacetamides, including the N-(4-nitrophenyl) diacetamide (B36884) derivative, has been studied using DFT. mdpi.comnih.gov These studies propose reaction pathways and calculate the associated activation energies. For N-aryl substituted diacetamides, a mechanism involving a six-membered ring transition state has been suggested, where the delocalization of nitrogen's lone-pair electrons plays a crucial role. nih.gov

The presence of different substituents on the phenyl ring significantly affects the reaction kinetics. The computational analysis revealed that the activation energy for the decomposition is altered by the electron-donating or electron-withdrawing nature of the substituent. mdpi.comnih.gov For N-phenyl diacetamide, the phenyl group is oriented perpendicularly to the C(O)NC(O) plane, which prevents electron delocalization with the aromatic ring. mdpi.com This conformational effect influences the molecule's thermal stability. Various DFT functionals and basis sets are often tested to obtain thermodynamic parameters that are consistent with available experimental data. nih.gov

Table 2: Experimental Activation Energies for the Thermal Decomposition of N-Substituted Diacetamides mdpi.com

| Compound (NX(COCH₃)₂) | Substituent (X) | Activation Energy (kJ/mol) |

| Diacetamide | H | ~200 |

| N-Phenyl diacetamide | Phenyl | ~60 |

| N-(4-nitrophenyl) diacetamide | 4-Nitrophenyl | ~60 |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand, such as a nitrophenylacetamide derivative, might interact with a biological target, typically a protein or enzyme. semanticscholar.org

Several studies have used molecular docking to explore the potential biological activities of related compounds. For example, nitro-substituted benzamide (B126) derivatives were docked into the active site of inducible nitric oxide synthase (iNOS) to evaluate their anti-inflammatory potential. researchgate.net Similarly, p-nitrophenyl hydrazone derivatives were docked against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. d-nb.inforesearchgate.net These studies analyze the binding affinity (often reported as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.netresearchgate.net The results from these in silico studies help to rationalize the biological activity observed in vitro and guide the design of more potent and selective compounds. semanticscholar.orgnih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are most reliable for preparing N-methyl-2-(4-nitrophenyl)acetamide?

- Answer: The compound is typically synthesized via acetylation of a substituted aniline precursor. For example, reacting 4-nitro-N-methylaniline with acetic anhydride under reflux conditions in an aprotic solvent (e.g., dichloromethane) yields the target compound. Reaction optimization includes controlling temperature (80–100°C) and using catalytic acids (e.g., H₂SO₄) to enhance reaction rates. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the methyl group (δ ~2.1 ppm for CH₃CO) and nitrophenyl protons (δ ~7.5–8.2 ppm).

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520/1340 cm⁻¹ (NO₂ asymmetric/symmetric stretches) validate functional groups.

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) at m/z 209 confirm molecular weight.

- X-ray Crystallography: Resolves spatial arrangement (e.g., torsion angles between nitro and acetamide groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield during large-scale synthesis?

- Answer:

- Continuous Flow Reactors: Improve heat/mass transfer, reducing side reactions (e.g., over-acetylation) .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) enhance acetylation efficiency.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates.

- In-line Analytics: Use HPLC or FTIR for real-time monitoring to adjust parameters dynamically .

Q. What computational approaches predict the biological activity of this compound?

- Answer:

- Molecular Docking: Models interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity).

- QSAR Studies: Correlate substituent effects (e.g., nitro group position) with bioactivity using descriptors like logP and Hammett constants.

- DFT Calculations: Predict electron-density distribution to identify reactive sites (e.g., nitro group reduction potential) .

Q. How do structural modifications (e.g., methyl or nitro group substitution) alter physicochemical properties?

- Answer:

- Comparative Analysis Table:

| Compound | Substituent Position | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|

| This compound | 4-NO₂, 2-CH₃ | 1.8 | 0.12 | 25 (COX-2 inhibition) |

| N-Methyl-2-(3-nitrophenyl)acetamide | 3-NO₂, 2-CH₃ | 1.6 | 0.18 | 42 (COX-2 inhibition) |

| N-Ethyl-2-(4-nitrophenyl)acetamide | 4-NO₂, 2-CH₂CH₃ | 2.1 | 0.09 | 18 (COX-2 inhibition) |

- Key Findings: Electron-withdrawing groups (e.g., NO₂) at the para position enhance bioactivity but reduce solubility. Methyl groups improve metabolic stability compared to ethyl analogs .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

- Answer: Challenges include twinning, low-resolution data, and disorder in the nitro group. SHELX workflows:

- SHELXD: Phasing via direct methods for small molecules.

- SHELXL: Refinement with restraints for anisotropic displacement parameters.

- SHELXE: Density modification to resolve ambiguous electron density (e.g., overlapping methyl/nitro groups). Validate with R-factor convergence (<5%) .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

- Answer:

- Multi-technique Validation: Cross-check NMR/IR with X-ray data to resolve ambiguities (e.g., tautomerism).

- Dynamic NMR: Detect rotational barriers in the acetamide group if splitting is observed.

- High-Resolution Mass Spectrometry: Confirm molecular formula independently .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。